molecular formula C20H25N3O4 B10966451 1-(3,4-Dimethoxyphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea

1-(3,4-Dimethoxyphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea

Cat. No.: B10966451
M. Wt: 371.4 g/mol
InChI Key: WWMVRFVZUYSBKI-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA typically involves the reaction of 3,4-dimethoxyaniline with 4-(morpholinomethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and real-time monitoring of reaction conditions can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(3,4-DIMETHOXYPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-DIMETHOXYPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]CARBAMATE
  • N-(3,4-DIMETHOXYPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]THIOUREA

Uniqueness

N-(3,4-DIMETHOXYPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and morpholinomethyl groups provide unique steric and electronic properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H25N3O4

Molecular Weight

371.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea

InChI

InChI=1S/C20H25N3O4/c1-25-18-8-7-17(13-19(18)26-2)22-20(24)21-16-5-3-15(4-6-16)14-23-9-11-27-12-10-23/h3-8,13H,9-12,14H2,1-2H3,(H2,21,22,24)

InChI Key

WWMVRFVZUYSBKI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3)OC

Origin of Product

United States

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